molecular formula C25H19BrN2O5 B2998348 3-[[(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid CAS No. 522656-86-6

3-[[(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid

Cat. No.: B2998348
CAS No.: 522656-86-6
M. Wt: 507.34
InChI Key: ZOPLQNLTDQUHGU-UHFFFAOYSA-N
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Description

3-[[(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid is a structurally complex benzoic acid derivative characterized by:

  • A benzoic acid backbone substituted at the 3-position.
  • A (Z)-configured propenoyl linker with a cyano group.
  • A 2-[(4-bromophenyl)methoxy]-3-methoxyphenyl substituent.

This compound’s design integrates electron-withdrawing (cyano, bromo) and electron-donating (methoxy) groups, which may influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name

3-[[(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN2O5/c1-32-22-7-3-4-17(23(22)33-15-16-8-10-20(26)11-9-16)12-19(14-27)24(29)28-21-6-2-5-18(13-21)25(30)31/h2-13H,15H2,1H3,(H,28,29)(H,30,31)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPLQNLTDQUHGU-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)/C=C(/C#N)\C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[[(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid (CAS Number: 522656-16-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting its implications for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C25H19BrN2O5
  • Molecular Weight : 507.3 g/mol
  • Structure : The compound features a complex structure with multiple functional groups, including bromophenyl and methoxy moieties, which may contribute to its biological activity.

Anticancer Activity

Numerous studies have indicated that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant anticancer properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines:

CompoundCell LineIC50 (µM)
Benzamide derivativesMCF-75.85
Cyano-hydroxy-methoxybenzylidene amino-phenyl-pyrrolyl-benzoic acidMCF-74-fold greater than vandetanib
N-(4-((3-Methoxyphenyl) carbamoyl)phenyl) nicotinamideA5493.42

These findings suggest that modifications in the structure can enhance the anticancer efficacy of such compounds, making them potential candidates for further development in cancer therapy .

Anti-Cholinesterase Activity

The anti-cholinesterase activity of related compounds has been explored, with some showing comparable inhibition profiles to established drugs like donepezil. For example, certain analogs demonstrated K_i values ranging from 13.62 nM to 33.00 nM against acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Properties

Compounds structurally related to this compound have also been evaluated for their anti-inflammatory properties. Some exhibited significant inhibition of histone deacetylases (HDACs), which are known to play a role in inflammatory responses:

CompoundHDAC Inhibition (nM)
Compound A95.2
Compound B260.7

This suggests that such compounds could be beneficial in managing inflammatory conditions .

Case Studies

  • In Vitro Studies : A study focusing on a series of benzoic acid derivatives showed that modifications at the para position significantly affected both anticancer and anti-cholinesterase activities. The most potent derivative exhibited an IC50 value of 0.57 µM against MCF-7 cells, highlighting the importance of structural optimization .
  • Molecular Docking Studies : Computational studies have predicted binding affinities of these compounds to target proteins involved in cancer proliferation and inflammation. The results indicated favorable interactions with key residues, suggesting a strong potential for these compounds as therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with structurally related analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Notable Groups Biological Activity
Target Compound Benzoic acid (Z)-2-cyano propenoyl, 4-bromo-methoxyaryl N/A Cyano, Bromo, Methoxy Not reported
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4j) Triazine-benzoic acid 4-Formyl-2-methoxyphenoxy, 4-methoxyphenoxy 180–182 Formyl, Methoxy Not reported
3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4k) Triazine-benzoic acid 4-Cyanophenoxy, 4-methoxyphenoxy N/A Cyano, Methoxy Not reported
4-Amino-2-(3-(4-methoxyphenyl)-2-oxo-4-phenylcyclobutyl) benzoic acid Cyclobutyl-benzoic acid 4-Methoxyphenyl, phenylcyclobutyl N/A Cyclobutyl, Methoxy Anti-inflammatory
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid Azo-benzoic acid Benzothiazolyl azo, hydroxy, substituents at 4/6 positions Varies (Table 1) Azo, Benzothiazole, Hydroxy Dye applications
4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid Thiazole-benzoic acid Thiazolylidene, ethyl, 4-methoxyphenyl N/A Thiazole, Methoxy Not reported
Key Observations

Core Structure Diversity: The target compound lacks the triazine (4j, 4k) or heterocyclic (thiazole , azo ) cores of analogs, focusing instead on a propenoyl-linked aryl system. This may reduce steric hindrance compared to triazine derivatives.

Methoxy Groups: Shared with 4j, 4k , and cyclobutyl derivatives , methoxy groups likely improve lipophilicity and π-π stacking interactions.

Physicochemical Properties :

  • Melting points for triazine derivatives (180–220°C ) suggest higher crystallinity than azo dyes (e.g., 120–150°C in ). The target’s melting point is unreported but may align with triazine analogs due to similar polar substituents.

Synthetic Routes: The target’s propenoyl linker suggests a Michael addition or condensation pathway, diverging from triazine coupling ( ) or diazotization ( ).

Data Tables

Table 1: Comparative Spectral Data (NMR Highlights)

Compound δ (1H NMR, DMSO-d6) Key Signals Reference
Target N/A N/A N/A
4j 3.76 (s, OCH3), 6.96 (d, J=9.1 Hz), 7.11–7.29 (m), 10.32 (s, NH) Aromatic protons, methoxy groups
4i 3.86 (s, OCH3), 6.98–7.23 (m), 10.30 (s, NH) Overlapping aromatic signals
Azo Dye 7.5–8.1 (m, aromatic), 10.5 (s, COOH), 12.8 (s, OH) Carboxylic acid, phenolic protons

Table 2: pKa Values of Azo-Benzoic Acid Derivatives

Compound pKa (COOH) pKa (Phenolic OH)
R = H 2.8 9.5
R = Cl 2.5 9.2
R = OCH3 3.1 9.8

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